17-(Fmoc-amino)-5-oxo-6-aza-3,9,12,15-tetraoxaheptadecanoic Acid
Overview
Description
17-(Fmoc-amino)-5-oxo-6-aza-3,9,12,15-tetraoxaheptadecanoic Acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino acid derivative. The Fmoc group is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions. This compound is of significant interest in the fields of organic chemistry and biochemistry, particularly for its role in the synthesis of peptides and other complex molecules.
Mechanism of Action
Target of Action
Fmoc-amino acids are generally used as building blocks in peptide synthesis , suggesting that their targets could be proteins or enzymes involved in biological processes.
Mode of Action
The compound interacts with its targets through the formation of peptide bonds, which are crucial in the synthesis of proteins . The Fmoc group in the compound provides protection for the amino group during peptide synthesis . This protection is removed under basic conditions, allowing the amino group to participate in peptide bond formation .
Pharmacokinetics
The presence of the fmoc group and the peg3 (polyethylene glycol) chain may influence its solubility and stability, potentially affecting its bioavailability .
Result of Action
The compound’s action results in the synthesis of peptides, which are crucial components of proteins . Proteins play various roles in the body, including catalyzing metabolic reactions, DNA replication, responding to stimuli, and transporting molecules from one location to another.
Action Environment
Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability . For instance, the Fmoc group is sensitive to basic conditions, which are required for its removal during peptide synthesis . Additionally, certain Fmoc-amino acids can form hydrogels depending on the pH of the system .
Biochemical Analysis
Biochemical Properties
17-(Fmoc-amino)-5-oxo-6-aza-3,9,12,15-tetraoxaheptadecanoic Acid is involved in various biochemical reactions due to its role as a PROTAC linker. It interacts with enzymes, proteins, and other biomolecules to facilitate the degradation of target proteins. The compound binds to an E3 ubiquitin ligase on one end and the target protein on the other, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein . This interaction is crucial for the selective degradation of proteins, making it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. By facilitating the degradation of specific proteins, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of oncogenic proteins can lead to the inhibition of cancer cell proliferation and induce apoptosis . Additionally, the compound’s impact on protein degradation can modulate various cellular functions, including cell cycle regulation and stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of a ternary complex with an E3 ubiquitin ligase and the target protein. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome . The binding interactions between the compound, the E3 ligase, and the target protein are highly specific, ensuring selective degradation. This mechanism of action is fundamental to the compound’s role in targeted protein degradation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained protein degradation, affecting cellular processes such as gene expression and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively degrade target proteins without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including off-target protein degradation and disruption of normal cellular functions. Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors that facilitate the ubiquitination process, leading to the degradation of target proteins . This interaction can affect metabolic flux and metabolite levels, influencing cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This distribution is crucial for the compound’s ability to degrade target proteins effectively.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles . This localization ensures that the compound can interact with its target proteins and the ubiquitin-proteasome system effectively, facilitating protein degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(Fmoc-amino)-5-oxo-6-aza-3,9,12,15-tetraoxaheptadecanoic Acid typically involves the protection of the amino group with the Fmoc group. This is achieved through a series of chemical reactions that include the formation of an amide bond between the amino acid and the Fmoc group. The process often involves the use of reagents such as diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of Fmoc-protected amino acids, including this compound, is carried out using automated peptide synthesizers. These machines allow for the precise control of reaction conditions, ensuring high yields and purity of the final product. The process involves solid-phase peptide synthesis (SPPS), where the amino acid is anchored to a solid resin and sequentially reacted with Fmoc-protected amino acids .
Chemical Reactions Analysis
Types of Reactions
17-(Fmoc-amino)-5-oxo-6-aza-3,9,12,15-tetraoxaheptadecanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Nucleophiles: Such as amines and thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
17-(Fmoc-amino)-5-oxo-6-aza-3,9,12,15-tetraoxaheptadecanoic Acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of biomaterials and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Tyrosine: Similar in structure but contains a phenolic group.
Fmoc-Lysine: Contains an additional amino group on the side chain.
Uniqueness
17-(Fmoc-amino)-5-oxo-6-aza-3,9,12,15-tetraoxaheptadecanoic Acid is unique due to its specific structure, which includes multiple ether linkages and an amide bond. This structure provides distinct chemical properties and reactivity, making it valuable in specialized applications such as the synthesis of complex peptides and the study of protein interactions .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O9/c30-25(18-37-19-26(31)32)28-9-11-34-13-15-36-16-14-35-12-10-29-27(33)38-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,28,30)(H,29,33)(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSNDBPWHVPFDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCNC(=O)COCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652594 | |
Record name | 1-(9H-Fluoren-9-yl)-3,17-dioxo-2,7,10,13,19-pentaoxa-4,16-diazahenicosan-21-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
489427-26-1 | |
Record name | 1-(9H-Fluoren-9-yl)-3,17-dioxo-2,7,10,13,19-pentaoxa-4,16-diazahenicosan-21-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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